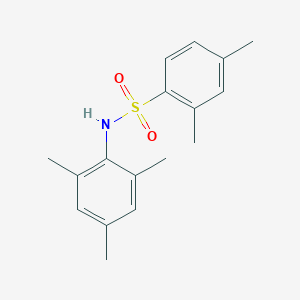

N-mesityl-2,4-dimethylbenzenesulfonamide

説明

N-Mesityl-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen of a 2,4-dimethylbenzenesulfonamide scaffold. This compound is part of a broader class of sulfonamides, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties .

特性

分子式 |

C17H21NO2S |

|---|---|

分子量 |

303.4g/mol |

IUPAC名 |

2,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C17H21NO2S/c1-11-6-7-16(13(3)8-11)21(19,20)18-17-14(4)9-12(2)10-15(17)5/h6-10,18H,1-5H3 |

InChIキー |

OZDVVPJZSZZLBC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)C |

正規SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)C |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Physical Properties

Melting Points and Physical State:

- N-(1-Benzyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3aa): Melting point 99–101°C (white solid) .

- N-(3-(Cyclohex-1-en-1-yl)imidazo[1,2-a]pyridin-2-yl)-N,4-dimethylbenzenesulfonamide (3as): Higher melting point (211–213°C), attributed to the rigid imidazopyridine and cyclohexenyl groups .

- N-(6-Chloro-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3qa): Chloro substitution results in a moderate melting point (128–129°C) .

- N-(6-Bromo-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3ra): Bromo substituent increases melting point to 146–148°C, reflecting stronger intermolecular interactions .

- N-(5-Cyano-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3oa): Cyano group elevates melting point to 153–154°C due to dipole-dipole interactions .

- N-(1-Benzo[b]thiophen-2-yl)-2-cyclohexylethyl)-N,4-dimethylbenzenesulfonamide (21): Exists as a colorless oil, demonstrating that bulky substituents (e.g., cyclohexyl, thiophene) reduce crystallinity .

Key Insight: Electron-withdrawing groups (e.g., Br, CN) and rigid aromatic systems (e.g., imidazopyridine) increase melting points, while bulky aliphatic substituents favor liquid/oil states .

Spectral and Structural Characterization

Commercial and Industrial Relevance

- Market Availability: CAS-registered analogs (e.g., CAS 124772-05-0) are marketed for research, with detailed reports on production capacities and regional demand .

- Specialty Chemicals: Rare derivatives (e.g., STK726861) are supplied by vendors like Vitas-M Chemical, highlighting niche applications in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。